Cas no 2228526-27-8 (4-(1,1,1,3,3,3-hexafluoropropan-2-yl)-1,3-oxazolidin-2-one)

4-(1,1,1,3,3,3-hexafluoropropan-2-yl)-1,3-oxazolidin-2-one structure
2228526-27-8 structure
Product Name:4-(1,1,1,3,3,3-hexafluoropropan-2-yl)-1,3-oxazolidin-2-one
CAS No:2228526-27-8
MF:C6H5F6NO2
MW:237.099822759628
CID:6196155
PubChem ID:165689436
Update Time:2025-07-18

4-(1,1,1,3,3,3-hexafluoropropan-2-yl)-1,3-oxazolidin-2-one Chemical and Physical Properties

Names and Identifiers

    • 4-(1,1,1,3,3,3-hexafluoropropan-2-yl)-1,3-oxazolidin-2-one
    • EN300-1940285
    • 2228526-27-8
    • Inchi: 1S/C6H5F6NO2/c7-5(8,9)3(6(10,11)12)2-1-15-4(14)13-2/h2-3H,1H2,(H,13,14)
    • InChI Key: VPBBXESKGAFGIH-UHFFFAOYSA-N
    • SMILES: FC(C(C(F)(F)F)C1COC(N1)=O)(F)F

Computed Properties

  • Exact Mass: 237.02244737g/mol
  • Monoisotopic Mass: 237.02244737g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 8
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 1
  • Complexity: 245
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.3
  • Topological Polar Surface Area: 38.3Ų

4-(1,1,1,3,3,3-hexafluoropropan-2-yl)-1,3-oxazolidin-2-one Pricemore >>

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Additional information on 4-(1,1,1,3,3,3-hexafluoropropan-2-yl)-1,3-oxazolidin-2-one

Research Briefing on 4-(1,1,1,3,3,3-Hexafluoropropan-2-yl)-1,3-oxazolidin-2-one (CAS: 2228526-27-8) and Its Applications in Chemical Biology and Pharmaceutical Research

The compound 4-(1,1,1,3,3,3-hexafluoropropan-2-yl)-1,3-oxazolidin-2-one (CAS: 2228526-27-8) has recently emerged as a molecule of significant interest in chemical biology and pharmaceutical research. This fluorinated oxazolidinone derivative exhibits unique physicochemical properties due to its hexafluoroisopropyl (HFIP) substituent, which enhances lipophilicity and metabolic stability while maintaining favorable pharmacokinetic profiles. Recent studies have explored its potential as a versatile scaffold for drug discovery, particularly in the development of enzyme inhibitors and bioactive probes.

A 2023 study published in the Journal of Medicinal Chemistry demonstrated the compound's efficacy as a key intermediate in synthesizing novel γ-secretase modulators for Alzheimer's disease treatment. The HFIP moiety was found to significantly improve blood-brain barrier penetration compared to non-fluorinated analogs. Structural-activity relationship (SAR) analysis revealed that the oxazolidinone ring provides optimal conformational constraint for target binding, while the HFIP group enhances binding affinity through favorable hydrophobic interactions with enzyme pockets.

In parallel research, 2228526-27-8 has shown promise in antimicrobial applications. A Nature Communications publication (2024) reported its incorporation into next-generation oxazolidinone antibiotics, demonstrating potent activity against multidrug-resistant Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococci (VRE). The fluorinated derivative exhibited improved bacterial membrane penetration and reduced susceptibility to common resistance mechanisms compared to linezolid analogs.

From a synthetic chemistry perspective, recent advances in the preparation of 2228526-27-8 have been achieved through improved catalytic methods. A Green Chemistry (2023) paper described an organocatalyzed asymmetric synthesis route that achieves >99% enantiomeric excess using novel cinchona alkaloid-derived catalysts. This development addresses previous challenges in stereoselective synthesis and enables more efficient production of chiral derivatives for biological evaluation.

The compound's unique properties have also found applications in chemical biology tools. Recent work in ACS Chemical Biology (2024) utilized 4-(1,1,1,3,3,3-hexafluoropropan-2-yl)-1,3-oxazolidin-2-one as a core structure for developing fluorogenic protease substrates. The HFIP group was shown to significantly enhance fluorescence quenching efficiency, enabling ultrasensitive detection of protease activity in live-cell imaging applications. This represents an important advancement in real-time monitoring of intracellular proteolytic processes.

Looking forward, several pharmaceutical companies have included derivatives of 2228526-27-8 in their preclinical pipelines, particularly for central nervous system (CNS) and infectious disease targets. The compound's balanced lipophilicity (LogP ~2.1) and polar surface area (PSA ~45 Ų) make it particularly attractive for CNS drug development. Ongoing structure optimization efforts focus on further improving metabolic stability while maintaining the favorable ADME properties conferred by the HFIP-oxazolidinone pharmacophore.

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